Pelitinib-d6 is a deuterated derivative of Pelitinib, a small molecule inhibitor primarily targeting the epidermal growth factor receptor. This compound belongs to the class of quinoline derivatives, which have been extensively studied for their potential in treating various types of cancer due to their ability to inhibit specific kinases involved in tumor growth and proliferation. The introduction of deuterium atoms in Pelitinib-d6 enhances its metabolic stability and bioavailability, making it a subject of interest in pharmacological research.
Pelitinib-d6 is synthesized from Pelitinib, which is derived from the broader family of quinoline compounds. These compounds are classified as antineoplastic agents due to their application in cancer therapy. Specifically, Pelitinib and its derivatives are known for their selective inhibition of the epidermal growth factor receptor tyrosine kinase, which plays a crucial role in cancer cell signaling pathways.
The synthesis of Pelitinib-d6 involves several key steps that leverage established synthetic pathways for quinoline derivatives. The process typically begins with the functionalization of an appropriate starting material, followed by various reactions including cyclization and substitution.
The synthesis can be confirmed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into the molecular structure and confirm the presence of deuterium.
Pelitinib-d6 retains the core structure characteristic of quinoline derivatives, featuring a quinoline ring system substituted with various functional groups that enhance its biological activity. The precise arrangement of atoms is critical for its interaction with target proteins.
Pelitinib-d6 undergoes various chemical reactions typical of quinoline derivatives. These reactions include:
The reactions are often monitored using high-performance liquid chromatography and mass spectrometry to ensure yield and purity. Reaction conditions such as temperature, pH, and solvent choice significantly influence the outcome.
Pelitinib-d6 functions primarily as an inhibitor of the epidermal growth factor receptor. By binding to the ATP-binding site of this receptor, it prevents downstream signaling that promotes cell proliferation and survival.
Relevant data from stability studies indicate that Pelitinib-d6 maintains its integrity under physiological conditions longer than its non-deuterated counterpart.
Pelitinib-d6 is primarily used in research settings to explore:
Pelitinib-d6 (C₂₄H₁₇D₆ClFN₅O₂; MW 474.0 g/mol) is a hexadeuterated analog of the epidermal growth factor receptor (EGFR) inhibitor pelitinib, where six hydrogen atoms at metabolically vulnerable sites are replaced with deuterium. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary tool for structural validation. Key evidence includes:
Table 1: Key NMR Assignments for Pelitinib-d6
Atomic Site | ¹³C Chemical Shift (ppm) | Multiplicity | Deuteration Effect |
---|---|---|---|
N–CD₃ | 53.5 | Septet | Loss of ¹H signal at ~2.9 ppm |
O–CD₂ (ethoxyl) | 63.1 | Quintet | Loss of ¹H signal at ~4.1 ppm |
O–CD₂CH₃ | 15.7 | Quartet | Reduced intensity at ~1.4 ppm |
Quinoline C-3 (C≡N) | 118.5 | Singlet | Unchanged vs. pelitinib |
Deuterium incorporation induces kinetic isotope effects (KIEs) that alter pelitinib’s metabolic and chemical stability:
Synthesis of pelitinib-d6 employs deuterated building blocks to ensure >99% isotopic purity:
Intermediate | Deuterated Reagent | Isotopic Purity (%) | Yield (%) |
---|---|---|---|
4-(N,N-dimethyl-d₆)amino-crotonic acid | CD₃I, (CD₃)₂NH | 99.5 | 78 |
7-(1,1-dideuteroethoxy)quinoline | CH₃COCl + NaBD₄ | 98.8 | 85 |
4-((3-chloro-4-fluorophenyl)amino)-3-cyanoquinoline | None | – | 90 |
Purification via reverse-phase HPLC (C18 column, CH₃CN/D₂O gradient) ensures >99.0% chemometric and isotopic purity [3] [8].
Pelitinib-d6 retains the pharmacological profile of pelitinib while exhibiting optimized pharmacokinetics:
Table 3: Comparative Profiles of Pelitinib and Pelitinib-d6
Property | Pelitinib | Pelitinib-d6 | Change (%) |
---|---|---|---|
Molecular weight (g/mol) | 467.92 | 473.98 | +1.3 |
EGFR IC₅₀ (nM) | 38.5 | 40.2 | +4.4 |
A431 Cell IC₅₀ (nM) | 125 | 130 | +4.0 |
Plasma t₁/₂ (mice, h) | 2.3 | 4.1 | +78 |
Microsomal t₁/₂ (human, min) | 22 | 51 | +132 |
The primary distinction lies in metabolic resilience: Deuterium minimizes toxic metabolite generation while preserving target pharmacology, positioning pelitinib-d6 as a superior chemical probe for EGFR signaling studies [4] [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1